molecular formula C11H12N2O2 B1397932 Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1132610-84-4

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Cat. No.: B1397932
CAS No.: 1132610-84-4
M. Wt: 204.22 g/mol
InChI Key: DUSJLJWAHJVCEC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,2-B]pyridines .

Scientific Research Applications

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is unique due to its specific ester functional group and methyl substitution, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-8(13-10)5-4-7(2)12-9/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSJLJWAHJVCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

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